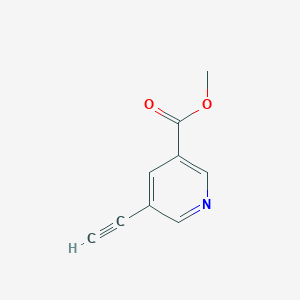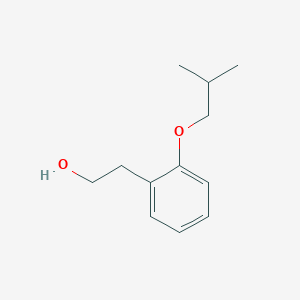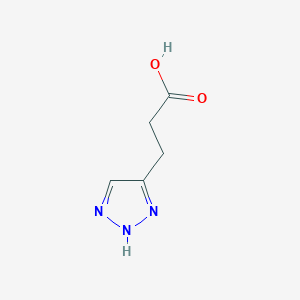
3-(1H-1,2,3-Triazol-4-yl)propanoic acid
Übersicht
Beschreibung
3-(1H-1,2,3-Triazol-4-yl)propanoic acid is a chemical compound with the molecular formula C5H7N3O2 . It is a solid substance with a molecular weight of 141.13 . The compound is also known by its IUPAC name, 3-(1H-1,2,4-triazol-1-yl)propanoic acid .
Synthesis Analysis
The synthesis of 3-(1H-1,2,3-Triazol-4-yl)propanoic acid and its analogs has been achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis
The molecular structure of 3-(1H-1,2,3-Triazol-4-yl)propanoic acid can be represented by the InChI code 1S/C5H7N3O2/c9-5(10)1-2-8-4-6-3-7-8/h3-4H,1-2H2,(H,9,10) . The IR absorption spectra of related compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Physical And Chemical Properties Analysis
3-(1H-1,2,3-Triazol-4-yl)propanoic acid is a solid substance . It has a molecular weight of 141.13 and is stored in a freezer .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
3-(1H-1,2,3-Triazol-4-yl)propanoic acid and its derivatives are primarily involved in synthesis processes. For instance, Yan Shuang-hu (2014) reported the synthesis of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate from 1H-1,2,4-triazol and 3-(2,4-dichlorophenyl) propanoic acid, highlighting the compound's role in the formation of other chemically significant molecules (Yan Shuang-hu, 2014).
Biologic Evaluation for Brain Tumor Imaging
One of the significant applications of 3-(1H-1,2,3-Triazol-4-yl)propanoic acid derivatives is in the field of medical imaging, particularly for brain tumors. McConathy et al. (2010) synthesized and evaluated the (R)- and (S)-enantiomers of 2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid in a rat brain tumor model using positron emission tomography (PET). This study underscores the potential of these compounds in the development of novel imaging agents for brain tumors (McConathy et al., 2010).
Synthesis of Novel Derivatives
3-(1H-1,2,3-Triazol-4-yl)propanoic acid is also used as a precursor in the synthesis of various novel compounds. Jadhav et al. (2008) discussed the synthesis of novel benzo[d]-imidazole derivatives by condensing o-phenylenediamine with 3-(1-(3-substituted-phenyl)-1H-1,2,3-triazol-4-yl) propanoic acid, indicating the compound's versatility in creating diverse chemical structures (Jadhav et al., 2008).
Photophysical Properties for Fluorescent Biomarkers
The triazolyl compounds derived from 3-(1H-1,2,3-Triazol-4-yl)propanoic acid have applications in the development of fluorescent biomarkers. Pelizaro et al. (2019) evaluated the toxic effects of triazoanilines synthesized from similar compounds, demonstrating their potential as safe fluorescent markers for biodiesel quality monitoring (Pelizaro et al., 2019).
One-Pot Synthesis Methodology
The compound is also instrumental in one-pot synthesis methods. Pokhodylo et al. (2017) developed a one-pot method for synthesizing 3-aryl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)-propanoic acid esters, showcasing its role in efficient and streamlined chemical synthesis processes (Pokhodylo et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2H-triazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c9-5(10)2-1-4-3-6-8-7-4/h3H,1-2H2,(H,9,10)(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKLORHRQMBGDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-1,2,3-Triazol-4-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(4-Bromobenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B1396558.png)


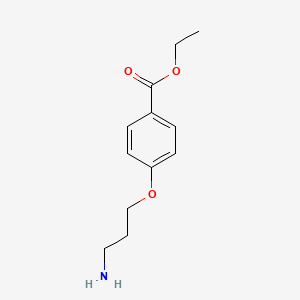



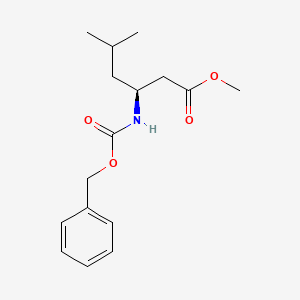

![Benzoic acid, 4-[3-(1,1-dimethylethoxy)-3-oxo-1-propenyl]-](/img/structure/B1396569.png)
![4-Methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1396572.png)
